molecular formula C13H7F4NO2 B8156190 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B8156190
M. Wt: 285.19 g/mol
InChI Key: JVQLOZIKCYSZAK-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the phenyl ring attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with fluorinated reagents under controlled conditions to introduce the fluorine atom at the desired position. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(trifluoromethyl)phenyl isothiocyanate
  • 5-Fluoro-2-(trifluoromethyl)phenyl acetic acid
  • 5-Fluoro-2-(trifluoromethyl)phenyl furoic acid

Uniqueness

5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-fluoro-2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-7-5-9(12(19)20)11(18-6-7)8-3-1-2-4-10(8)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQLOZIKCYSZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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